molecular formula C25H36O4 B011338 Actinopyrone A CAS No. 101359-68-6

Actinopyrone A

Cat. No. B011338
M. Wt: 400.5 g/mol
InChI Key: PFVSUJLJFXJPMF-CBXUJFJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinopyrone A is a natural product that is extracted from the Actinomycete strain. It is a polyketide compound that has been found to possess various biological activities. Actinopyrone A has been a topic of research in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Determination

Actinopyrone A has been the focus of research for its synthesis and structural determination. Hosokawa et al. (2006) accomplished the first total synthesis of Actinopyrone A, utilizing methods like remote stereoinduction and Kocienski olefination (Hosokawa et al., 2006). Another study by the same team in 2008 detailed the total synthesis of Actinopyrone A as an anti-Helicobacter pylori agent, confirming its stereochemistry (Hosokawa et al., 2008).

Cytotoxicity and Biosynthesis

In 2021, Zhang et al. explored Actinopyrone A for its cytotoxic properties. They isolated new derivatives from Streptomyces sp. derived from a deep-sea hydrothermal vent, with some compounds showing notable cytotoxicity against human cell lines (Zhang et al., 2021). Additionally, they proposed a biosynthetic pathway for these compounds.

Molecular Chaperone Downregulation

Actinopyrone D, a compound related to Actinopyrone A, has been studied for its potential to downregulate the molecular chaperone GRP78. Hayakawa et al. (2014) identified Actinopyrone D as a new compound that inhibits GRP78 expression and induces cell death under endoplasmic reticulum stress (Hayakawa et al., 2014).

Enzymatic Modification

The 2022 study by Zhang et al. characterized the glycosyltransferase and methyltransferase genes associated with the Actinopyrone biosynthetic gene cluster. This research enabled the production of diverse Actinopyrone analogues and shed light on the potential of Actinopyrone A as an anti-Helicobacter pylori agent with no signs of cytotoxicity (Zhang et al., 2022).

Structure Elucidation from Marine Fungus

Li et al. (2007) elucidated the structure of Actinopyrone A and C isolated from the marine fungus Penicillium sp. This study corrected previously reported erroneous chemical shifts, contributing to a better understanding of these compounds' structures (Li et al., 2007).

properties

IUPAC Name

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVSUJLJFXJPMF-CBXUJFJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinopyrone A

CAS RN

88378-59-0
Record name Actinopyrone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088378590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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